An In-depth Technical Guide to (Bromomethyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Bromomethyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a key reagent in organic synthesis, most notably in the Wittig reaction for the formation of vinyl bromides. Its ability to introduce a bromomethylene group makes it a valuable tool for the construction of complex molecules, including pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a representative experimental procedure for its application in the Wittig reaction.
Chemical and Physical Properties
(Bromomethyl)triphenylphosphonium bromide is a white to light beige or pink crystalline powder.[1][2] It should be stored under an inert atmosphere at room temperature.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇Br₂P | [3] |
| Molecular Weight | 436.12 g/mol | [4] |
| Appearance | White to light beige to pink powder/crystals | [1][2] |
| Melting Point | 232-242 °C | [2] |
| CAS Number | 1034-49-7 | [4] |
| Water Solubility | Almost transparent | [1] |
| Purity | ≥97.5% (Argentometric Titration) | [2] |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 7.96-7.78 (m, 15H, Ar-H), 5.81 (d, J = 9.6 Hz, 2H, CH₂Br).
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Synthesis of (Bromomethyl)triphenylphosphonium bromide
A common method for the synthesis of (bromomethyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with dibromomethane.
Experimental Protocol
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
Dibromomethane (CH₂Br₂)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add dibromomethane (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or NMR.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with fresh anhydrous toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (bromomethyl)triphenylphosphonium bromide.
Applications in Organic Synthesis: The Wittig Reaction
(Bromomethyl)triphenylphosphonium bromide is primarily used as a Wittig reagent for the synthesis of vinyl bromides from aldehydes and ketones. The reaction proceeds via the formation of a phosphorus ylide, which then reacts with the carbonyl compound.
General Reaction Scheme
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of β-Bromostyrene from Benzaldehyde
This protocol describes a representative Wittig reaction using (bromomethyl)triphenylphosphonium bromide and benzaldehyde to synthesize β-bromostyrene.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (C₆H₅CHO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Ylide Formation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (bromomethyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red colored ylide indicates a successful reaction.
Step 2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired β-bromostyrene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-bromostyrene.
Caption: Experimental workflow for the synthesis of β-bromostyrene.
Safety Information
(Bromomethyl)triphenylphosphonium bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
-
Dust mask or respirator if handling large quantities
Conclusion
(Bromomethyl)triphenylphosphonium bromide is a valuable and versatile reagent for the synthesis of vinyl bromides via the Wittig reaction. This guide has provided essential information on its chemical and physical properties, a reliable synthesis protocol, and a detailed experimental procedure for a key application. Researchers and professionals in drug development and other areas of chemical synthesis can utilize this information to effectively and safely employ this important building block in their work.
References
- 1. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 1034-49-7 [m.chemicalbook.com]
- 2. (Bromomethyl)triphenylphosphonium bromide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. (Bromomethyl)triphenylphosphonium bromide | C19H17BrP+ | CID 2733423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Bromomethyl)triphenylphosphonium bromide 98 1034-49-7 [sigmaaldrich.com]
